6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Overview
Description
6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a fluorine-containing benzimidazole derivative. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours . This method yields representatives of the new heterocyclic system of benzimidazolo[1,2-a]-pyrazolo[1,5-c]quinazoline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: As mentioned earlier, cyclization reactions can be used to synthesize this compound from its precursors.
Common Reagents and Conditions
Potassium Fluoride (KF): Used in the cyclization reaction.
Acetonitrile: Solvent for the reaction.
Major Products Formed
The major product formed from the cyclization reaction is this compound itself. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.
Scientific Research Applications
6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: Benzimidazole derivatives are known for their antiviral, antitumor, and antifungal activities
Material Science: Fluorine-containing benzimidazoles are used in the synthesis of new materials with unique properties.
Biological Studies: The compound can be used as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is not well-documented. like other benzimidazole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoro-2-hydrazinobenzimidazole: A precursor used in the synthesis of 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole.
Fluorinated Benzimidazoles: Other fluorine-containing benzimidazole derivatives with similar biological activities.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which can significantly enhance its biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
6,6-difluoro-1,4,5,7-tetrahydrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)2-1-5-6(3-7)11-4-10-5/h4H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDQKILZXWFCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1N=CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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